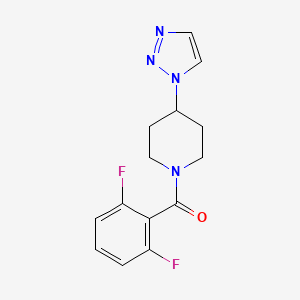

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone

Description

Properties

IUPAC Name |

(2,6-difluorophenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N4O/c15-11-2-1-3-12(16)13(11)14(21)19-7-4-10(5-8-19)20-9-6-17-18-20/h1-3,6,9-10H,4-5,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPRDCVCIVOJKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)C(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of a piperidine derivative with a triazole precursor under specific conditions. For example, the cyclization of 4-benzotriazol-2-yl-piperidin in the presence of phosphorus oxychloride (POCl3) can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone can undergo various chemical reactions, including:

Nucleophilic substitution: The triazole ring can participate in nucleophilic substitution reactions.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.

Cyclization: The compound can be involved in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Phosphorus oxychloride (POCl3): for cyclization reactions.

Hydrazine hydrate: for the formation of hydrazides.

Ethanol: as a solvent for various reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions can yield various heterocyclic compounds, while nucleophilic substitution can introduce different functional groups into the molecule .

Scientific Research Applications

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and antifungal agent.

Biological Studies: It is used in studies to understand its interaction with various biological targets, such as proteins and enzymes.

Pharmaceutical Development: The compound is explored for its potential therapeutic effects, including its role as an antihypertensive and anti-inflammatory agent.

Mechanism of Action

The mechanism of action of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone involves its interaction with specific molecular targets. For example, the triazole ring can bind to proteins and enzymes, affecting their activity. The compound may also interact with DNA, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs include:

(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone (): Replaces the triazole with a pyrazole ring. Pyrazoles are less polar than triazoles due to fewer hydrogen-bond acceptors (pyrazole: 2 acceptors; triazole: 2–3 acceptors). Bromine substitution may enhance halogen bonding but increase molecular weight.

4-(2-Furylcarbonyl)piperazinomethanone (): Substitutes the triazole-piperidine system with a piperazine-furan scaffold. The furan’s oxygen contributes to hydrogen-bond acceptance but lacks the aromatic nitrogen’s metabolic stability.

Physicochemical Properties

- Polarity and Solubility : The triazole-containing compound has higher TPSA than the pyrazole analog, suggesting lower membrane permeability but better aqueous solubility. The piperazine-furan analog’s intermediate TPSA (53.8 Ų) balances these properties .

- Metabolic Stability : Triazoles resist oxidative metabolism better than furans, which are prone to ring opening. Pyrazoles, while stable, lack the triazole’s versatility in forming hydrogen bonds .

Pharmacological Implications

- Target Compound : The triazole’s hydrogen-bonding capacity may enhance target binding (e.g., enzyme active sites), while the 2,6-difluorophenyl group improves lipid solubility for blood-brain barrier penetration.

- Pyrazole Analog : Bromine substitution could promote halogen bonding but may increase toxicity risks. Lower TPSA may favor CNS targeting .

- Piperazine-Furan Analog : Piperazine enhances solubility, but furan’s metabolic instability limits its utility in long-acting therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.